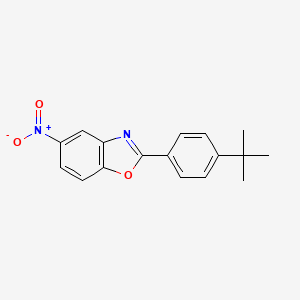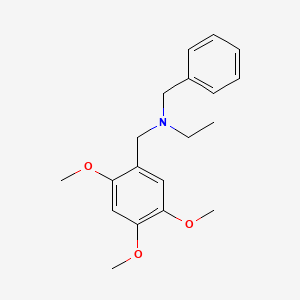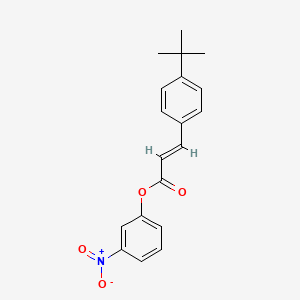![molecular formula C20H17ClN2O B5707501 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B5707501.png)
4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as GSK2330672, and its systematic name is 4-chloro-N-(3-(2-(pyridin-2-yl)ethyl)phenyl)benzamide.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide involves the inhibition of specific enzymes and receptors that play a role in cancer, inflammation, and neurological disorders. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It also inhibits the activity of the tumor necrosis factor alpha (TNF-α) receptor, which is involved in inflammation. In addition, it has been found to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide have been studied in various in vitro and in vivo experiments. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines in immune cells. In addition, it has been found to modulate the activity of the GABA receptor, which affects neurotransmission in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide in lab experiments include its potential pharmacological properties and its ability to inhibit specific enzymes and receptors. However, the limitations include its low solubility in water and its potential toxicity in high concentrations.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide. These include further investigation of its pharmacological properties, optimization of its synthesis method, and development of novel analogs with improved solubility and potency. In addition, more studies are needed to understand its mechanism of action and its potential therapeutic applications in cancer, inflammation, and neurological disorders.
Métodos De Síntesis
The synthesis of 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide involves the reaction between 4-chlorobenzoic acid and 3-(2-(pyridin-2-yl)ethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide has been studied for its potential pharmacological properties in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. This compound has been found to inhibit the activity of certain enzymes and receptors that are involved in these diseases.
Propiedades
IUPAC Name |
4-chloro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-17-10-8-16(9-11-17)20(24)23-19-6-3-4-15(14-19)7-12-18-5-1-2-13-22-18/h1-6,8-11,13-14H,7,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWFRJGYXOOKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)

![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5707469.png)
![1-[2-(2-biphenylyloxy)ethyl]pyrrolidine](/img/structure/B5707470.png)
![4-{[(1-allyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5707476.png)
![N-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5707491.png)



![4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5707523.png)